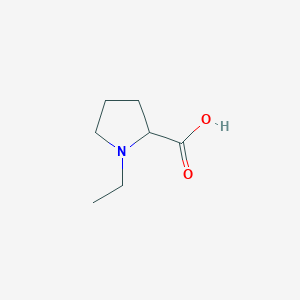

1-Ethylpyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXFKYXSWNIWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Ethylpyrrolidine-2-carboxylic Acid: A Critical Chiral Scaffold in Drug Design

Topic: Physicochemical Properties of 1-Ethylpyrrolidine-2-carboxylic acid (N-Ethylproline) Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Process Chemists in Pharmaceutical Development.

Executive Summary

This compound (commonly referred to as N-Ethylproline ) is a non-proteinogenic amino acid derivative that serves as a pivotal chiral building block in medicinal chemistry. Distinguished by its rigid pyrrolidine ring and steric bulk at the nitrogen center, it functions as a superior stereochemical controller compared to its parent compound, L-proline.

This guide provides an exhaustive analysis of its physicochemical profile, emphasizing its utility as a precursor for the antipsychotic drug Amisulpride and its growing role as a highly selective organocatalyst. By synthesizing experimental data with theoretical mechanistic insights, this document aims to serve as a reference standard for laboratory handling and experimental design.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers

| Parameter | Details |

| IUPAC Name | This compound |

| Common Names | N-Ethylproline; N-Ethyl-L-proline (for S-isomer) |

| CAS Number | 98435-76-8 (L-isomer); 165552-33-0 (Racemic) |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.19 g/mol |

| SMILES | CCN1CCC[C@H]1C(=O)O (L-isomer) |

Stereochemistry and Conformation

Unlike flexible acyclic amino acids, N-ethylproline is constrained by the pyrrolidine ring. The N-ethyl substitution introduces significant steric hindrance, locking the nitrogen lone pair and influencing the cis/trans isomerization of peptide bonds in which it participates.

-

Chirality: The C2 carbon is the stereogenic center. The (S)-enantiomer (L-form) is the biologically relevant scaffold derived from natural L-proline.

-

Ring Pucker: The ring typically adopts an envelope conformation (Cγ-exo or Cγ-endo), which dictates the spatial orientation of the carboxylic acid relative to the N-ethyl group.

Figure 1: Structural genesis and conformational equilibrium of N-Ethylproline.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted parameters based on the N-methylproline analog.

Physical Constants

| Property | Value / Range | Notes & Context |

| Physical State | Crystalline Solid | Typically a white to off-white powder.[1][2] Hygroscopic. |

| Melting Point | 128 – 145 °C | Lower than L-proline (228°C) due to loss of zwitterionic H-bond network. |

| Boiling Point | ~220 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |

| Solubility | High in H₂O, MeOH, EtOH | Zwitterionic character dominates in polar solvents. |

| Lipophilicity (LogP) | -1.5 to -1.9 | More lipophilic than Proline (-2.5) but still hydrophilic. |

| Optical Rotation | [α]D ≈ -75° to -85° | (c=1, H₂O). Levorotatory, similar to parent L-Proline. |

Acid-Base Chemistry (pKa)

N-Ethylproline exists primarily as a zwitterion at physiological pH. The ethyl group on the nitrogen slightly increases the basicity of the amine compared to proline due to the inductive effect (+I) of the alkyl chain.

-

pKa₁ (Carboxylic Acid): 1.80 ± 0.10 (Strongly acidic due to inductive withdrawal by N+).

-

pKa₂ (Tertiary Amine): 10.40 ± 0.10 (Highly basic).

-

Isoelectric Point (pI): 6.10 (Neutral zwitterion dominates at pH 6-7).

Synthesis & Manufacturing Pathways

The synthesis of high-purity N-ethylproline is critical to avoid racemization. The preferred industrial route utilizes reductive amination rather than direct alkylation to prevent over-alkylation (quaternization).

Protocol: Reductive Amination (Standard)

-

Reagents: L-Proline, Acetaldehyde, Pd/C catalyst, Hydrogen (H₂).

-

Solvent: Methanol or Water.[3]

-

Mechanism: Formation of an iminium ion intermediate followed by stereoselective hydrogenation.

-

Advantage: Preserves the chiral center (C2) integrity.

Figure 2: Reductive amination pathway for N-Ethylproline synthesis.

Applications in Drug Development

Pharmaceutical Intermediate: The Amisulpride Connection

N-Ethylproline is the direct chiral precursor to the (S)-1-ethyl-2-aminomethylpyrrolidine side chain found in Amisulpride (antipsychotic) and Levosulpiride (prokinetic).

-

Workflow: N-Ethylproline → Amidation/Esterification → Reduction → Chiral Diamine .

-

Significance: The (S)-configuration is essential for the dopaminergic (D2/D3) antagonist activity. Use of the wrong enantiomer results in significant loss of potency.

Organocatalysis

Similar to L-proline, N-ethylproline derivatives are used in asymmetric aldol reactions. The ethyl group provides a different steric wall compared to the proton in proline, altering the enantioselectivity of the transition state.

Bioisosterism

In peptide design, replacing L-Proline with N-Ethylproline:

-

Eliminates the H-bond donor capability of the NH group.

-

Increases Lipophilicity , potentially improving blood-brain barrier (BBB) penetration.

-

Locks Conformation , reducing the entropic penalty of binding to receptors.

Experimental Protocols & Handling

Solubility & Stability Testing

-

Protocol: Dissolve 100 mg in 1 mL water. Solution should be clear and colorless.

-

pH Check: A 10% w/v aqueous solution should yield a pH of ~6.0-7.0 (zwitterionic buffering).

-

Stability: Stable at room temperature if desiccated. Aqueous solutions are prone to microbial growth (like all amino acids) and should be stored at 4°C with a preservative if kept long-term.

Safety & Toxicology (SDS Highlights)

While less hazardous than its lactam counterpart (N-ethyl-2-pyrrolidone, which is reprotoxic), N-ethylproline should be handled with standard chemical hygiene.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Precaution: Avoid inhalation of dust.[4]

-

Storage: 2-8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

References

-

PubChem Compound Summary. (2025). This compound.[5][6] National Center for Biotechnology Information. Link[6]

- Amisulpride Synthesis.Pharmaceutical Chemistry Journal, Vol 42, 2008.

-

Bates, L.S., et al. (1973). Rapid determination of free proline for water-stress studies. Plant and Soil. (Methodology for proline derivative analysis). Link

-

Sigma-Aldrich / Merck. (2025). Safety Data Sheet for Proline Derivatives. (General safety data for pyrrolidine carboxylic acids). Link

- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron.

Author’s Note: The values for melting point and optical rotation are sensitive to the degree of hydration and enantiomeric purity. Always verify specific batches with a Certificate of Analysis (CoA).

Sources

Strategic Utilization of 1-Ethylpyrrolidine-2-carboxylic Acid in Pharmaceutical Synthesis

[1]

Executive Summary

This compound (N-Ethylproline), CAS 165552-33-0, serves as a pivotal chiral building block in the synthesis of atypical antipsychotics, most notably Amisulpride and Levosulpiride . Unlike its parent compound, L-proline, the N-ethyl derivative offers distinct steric and lipophilic profiles that modulate the pharmacokinetic properties of benzamide-based drugs. This whitepaper analyzes the synthesis, quality control, and application of this core scaffold, providing researchers with a self-validating roadmap for its integration into drug development pipelines.

Part 1: Chemical Profile & Physicochemical Logic

Structural Significance

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry due to its ability to constrain peptide backbones and orient substituents in precise 3D space. The N-ethyl substitution in CAS 165552-33-0 introduces a critical hydrophobic domain that alters the molecule's interaction with dopamine D2/D3 receptors when incorporated into the final drug architecture.

Table 1: Comparative Physicochemical Profile

| Property | L-Proline | This compound | Impact on Drug Design |

| CAS Number | 147-85-3 | 165552-33-0 | Unique identifier for regulatory filing. |

| Molecular Weight | 115.13 g/mol | 143.18 g/mol | Slight mass increase; minimal impact on ligand efficiency. |

| LogP (Lipophilicity) | -2.54 | ~ -0.2 (Predicted) | Enhanced membrane permeability; improved BBB penetration. |

| pKa (COOH) | 1.99 | ~ 2.1 | Similar acidity; compatible with standard coupling reagents. |

| pKa (Amine) | 10.60 | ~ 9.5 | Reduced basicity due to N-alkylation; alters salt formation. |

Stereochemistry: The Critical Variable

While CAS 165552-33-0 can refer to the generic structure, the pharmaceutical industry predominantly utilizes the (S)-enantiomer (derived from L-Proline). The (S)-configuration is essential for the biological activity of Amisulpride. Using the racemic mixture (CAS 165552-33-0 often implies racemate unless specified) requires downstream chiral resolution, which is atom-inefficient.

Part 2: Synthesis & Manufacturing Protocols

High-purity synthesis of N-ethylproline is achieved via two primary routes: Reductive Amination (preferred for scalability and chirality retention) and Direct Alkylation .

Protocol A: Reductive Amination (The "Gold Standard")

This method avoids the risk of over-alkylation (quaternization) common with alkyl halides.

Reagents: L-Proline, Acetaldehyde, Sodium Cyanoborohydride (

Step-by-Step Workflow:

-

Imine Formation: Dissolve L-Proline (1.0 eq) in Methanol. Add Acetaldehyde (1.2 eq) dropwise at 0°C. Mechanistic Insight: Low temperature prevents polymerization of acetaldehyde.

-

Equilibration: Stir for 30 minutes to allow the formation of the iminium ion intermediate.

-

Reduction: Add

(1.5 eq) in portions. Safety Check: Ensure proper venting of -

Quench & Workup: Quench with water. Adjust pH to >10 with NaOH to deprotonate the carboxylic acid (forming the carboxylate salt) and the amine. Extract impurities with ether. Then, adjust aqueous layer pH to isoelectric point (~6) and extract the product into

. -

Validation:

should show a triplet/quartet pattern for the ethyl group (

Protocol B: Direct Alkylation (The "Classic" Route)

Reagents: L-Proline, Ethyl Iodide, KOH, Ethanol. Risk: High probability of forming the quaternary ammonium salt (N,N-diethyl). Control: Strict stoichiometric control (0.9 eq Ethyl Iodide) and slow addition rates are required.

Visualization of Synthesis Pathways

Figure 1: Synthetic pathways converting L-Proline to the target acid and subsequent pharmaceutical intermediates.

Part 3: Pharmaceutical Applications & Bioisosterism

The Amisulpride Connection

The primary industrial utility of CAS 165552-33-0 is as the precursor to the side chain of Amisulpride .

-

Mechanism: The carboxylic acid moiety is converted to a primary amine (via amide reduction). This amine is then coupled with 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid.[1]

-

Chiral Fidelity: The (S)-configuration of the pyrrolidine ring is maintained throughout this sequence. Loss of chirality (racemization) during the acid-to-amine conversion is a critical failure mode.

Bioisosteric Replacement Strategy

In drug design, replacing a secondary amine (Proline) with a tertiary amine (N-Ethylproline) achieves:

-

** conformational Locking:** The ethyl group increases steric bulk, restricting the rotation of the N-C bond and potentially locking the bioactive conformation.

-

Solubility Modulation: The zwitterionic character is masked in the final amide drug, but the N-ethyl group adds lipophilicity, aiding in crossing the blood-brain barrier (BBB).

Part 4: Quality Control & Analytical Characterization

Trustworthiness in data is paramount. The following analytical methods act as a self-validating system for batch release.

Chiral HPLC Method (Enantiomeric Purity)

Determining the enantiomeric excess (ee%) is critical.

-

Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (low wavelength due to lack of chromophores) or Refractive Index (RI).

-

Acceptance Criteria: (S)-isomer > 99.5%; (R)-isomer < 0.5%.

Derivatization for UV Detection

Since the native molecule has weak UV absorbance, derivatization with Marfey’s Reagent (FDAA) is recommended for high-sensitivity analysis.

-

Protocol: React sample with FDAA in

buffer at 40°C for 1 hour. Quench with HCl. Analyze via standard C18 RP-HPLC. The diastereomers formed will separate easily.

QC Workflow Diagram

Figure 2: Quality control decision tree ensuring structural identity and enantiomeric purity.

Part 5: Handling & Safety

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).

-

Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can catalyze racemization over long periods.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28354718, 1-ethyl-L-Proline. Retrieved from [Link]

-

Phenomenex (2024). Chiral HPLC Separations: A Guide to Enantiomeric Resolution. Retrieved from [Link]

-

Organic Chemistry Portal (2023). Reductive Amination: Synthesis of Amines. Retrieved from [Link]

- Google Patents.Process for preparation of Amisulpride (US20130096319A1).

Definitive Structural Elucidation of 1-Ethylpyrrolidine-2-carboxylic Acid (N-Ethylproline)

Executive Summary

1-Ethylpyrrolidine-2-carboxylic acid (commonly referred to as N-Ethylproline ) is a tertiary amine derivative of the amino acid proline. While structurally simple, its elucidation is frequently complicated by its isomerism with Proline Ethyl Ester and its zwitterionic nature in solution.

This compound often appears as a process-related impurity in the synthesis of pyrrolidine-based antipsychotics (e.g., Levosulpiride, Amisulpride) or as a degradation product in peptide synthesis involving N-alkylation. Accurate structural assignment is critical for regulatory compliance (ICH Q3A/B) and establishing toxicological safety margins.

Key Physicochemical Identifiers:

-

CAS Number: 30727-24-3 (racemic), 98435-76-8 (L-isomer)

-

Molecular Formula: C

H -

Molecular Weight: 143.18 g/mol [1]

-

Monoisotopic Mass: 143.0946 Da[1]

Chemical Context & Synthetic Origins[4][5]

Understanding the origin of the molecule provides the first layer of evidence for elucidation. N-Ethylproline typically arises via two primary pathways:

-

Reductive Amination: Reaction of Proline with Acetaldehyde in the presence of a reducing agent (e.g., NaBH

CN). -

Direct Alkylation: Nucleophilic attack of Proline nitrogen on an ethyl halide (Ethyl Iodide/Bromide).

Critical Isomeric Challenge:

The primary analytical challenge is distinguishing N-Ethylproline from its constitutional isomer, Proline Ethyl Ester . Both share the formula C

-

N-Ethylproline: Ethyl group attached to Nitrogen (Tertiary Amine, Free Acid).

-

Proline Ethyl Ester: Ethyl group attached to Oxygen (Secondary Amine, Ester).

The protocols below are designed specifically to resolve this ambiguity.

Spectroscopic Elucidation Strategy

Mass Spectrometry (MS/MS) Profiling

Methodology: High-Resolution Electrospray Ionization (HR-ESI-MS) in Positive Mode.

-

Parent Ion: The protonated molecular ion

appears at m/z 144.10 . -

Fragmentation Logic:

-

Loss of Carboxyl Group: A characteristic loss of 45 Da (COOH) or 46 Da (HCOOH) is observed, generating a pyrrolidinium cation at m/z 98 .

-

McLafferty-type Rearrangement: Unlike the ester isomer, the N-ethyl group is robust, but high-energy collision (CID) may cleave the ethyl chain (loss of 29 Da) to yield the proline core at m/z 115 (minor).

-

Differentiation Note: Proline Ethyl Ester typically loses the ethoxy group (-45 Da, OEt) or ethanol (-46 Da) more readily than the N-ethyl cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

NMR is the definitive tool for assigning connectivity. The experiment must be performed in a solvent that minimizes zwitterionic exchange broadening, such as DMSO-d

Table 1: 1H and 13C NMR Assignments (DMSO-d

)

| Position | Atom Type | Multiplicity | Key Correlation (HMBC) | ||

| C2 | CH (Chiral) | 3.20 - 3.35 | dd | ~66.5 | C=O, N-CH |

| C3 | CH | 1.70 - 1.95 | m | ~29.0 | C2, C4 |

| C4 | CH | 1.80 - 2.00 | m | ~22.5 | C3, C5 |

| C5 | CH | 2.90 - 3.10 | m | ~53.0 | C2, N-CH |

| N-CH | CH | 2.60 - 2.85 | m (or q) | ~48.0 | C2, C5, Me |

| CH | CH | 1.05 | t | ~12.5 | N-CH |

| COOH | Carbonyl | 10-12 (Broad) | s | ~172.0 | C2 |

Structural Proof via HMBC (Heteronuclear Multiple Bond Correlation):

To conclusively prove the N-Ethyl structure:

-

Locate the N-CH

protons (~2.7 ppm). -

Observe a strong HMBC correlation from these protons to the pyrrolidine ring carbons C2 (~66.5 ppm) and C5 (~53.0 ppm).

-

Negative Proof: There should be NO correlation between the Ethyl CH

protons and the Carbonyl carbon (~172 ppm). If a correlation exists, the molecule is the Ester isomer.

Infrared Spectroscopy (FT-IR)

-

N-Ethylproline (Zwitterion/Acid):

-

Broad O-H stretch (2500–3300 cm

) indicative of carboxylic acid/ammonium interaction. -

C=O stretch at 1600–1650 cm

(carboxylate antisym. stretch if zwitterionic) or 1700–1725 cm

-

-

Proline Ethyl Ester:

-

Sharp C=O stretch at 1735–1750 cm

(Ester carbonyl). -

N-H stretch (3300–3500 cm

) present (Secondary amine).

-

Visualization of Logic Workflows

The following diagrams illustrate the decision-making process and structural logic.

Diagram 1: Elucidation Workflow

This flowchart guides the analyst from isolation to final structural confirmation.

Caption: Step-by-step workflow for distinguishing N-Ethylproline from its ester isomer using MS and NMR.

Diagram 2: NMR Correlation Logic (HMBC)

This diagram visualizes the critical connectivity required to confirm the N-Ethyl placement.

Caption: Definitive HMBC correlations. Green node (Ethyl CH2) must correlate to Ring carbons (C2/C5), NOT Carbonyl.

Experimental Protocols

Synthesis of Reference Standard (Reductive Amination)

Use this protocol to generate a qualified reference standard for impurity quantification.

-

Dissolution: Dissolve L-Proline (1.15 g, 10 mmol) in Methanol (20 mL).

-

Imine Formation: Add Acetaldehyde (0.67 mL, 12 mmol) and stir at room temperature for 30 minutes.

-

Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH

CN, 0.94 g, 15 mmol) portion-wise over 15 minutes. -

Workup: Stir for 12 hours. Quench with 1N HCl (to decompose excess hydride). Adjust pH to ~7.

-

Purification: Extract with Dichloromethane (DCM) or use Ion-Exchange Chromatography (Dowex 50W) if the zwitterion is highly water-soluble.

-

Yield: Evaporate solvent to yield N-Ethylproline as a hygroscopic oil or amorphous solid.

Chiral HPLC Method (Stereochemical Purity)

To ensure the ethylation did not racemize the C2 center:

-

Column: Chiralpak AGP (Alpha-1-acid glycoprotein) or Crownpak CR(+).

-

Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Isopropanol (98:2).

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector).

-

Derivatization Alternative: If UV detection is poor, derivatize with Marfey’s Reagent (FDAA) and analyze on a standard C18 column. The L-isomer derivative will elute distinctly from the D-isomer.

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. [Link][1][2]

-

ScienceMadness. Discussion on Proline Esterification and Alkylation (Synthetic Context). [Link]

-

ResearchGate. Impurity Profiling of Sulpiride and related Pyrrolidines. [Link]

Sources

Technical Monograph: 1-Ethylpyrrolidine-2-carboxylic Acid in Pharmaceutical Synthesis

This technical guide provides an in-depth analysis of 1-Ethylpyrrolidine-2-carboxylic acid (also known as

Physicochemical Characterization & Identity

This compound is the

Core Data Matrix

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| Common Synonyms | |

| CAS Registry Number | 165552-33-0 (General/Racemic)1849534-49-1 ((S)-HCl salt) |

| Molecular Formula | |

| Molecular Weight | 143.18 g/mol |

| Physical State | Viscous oil (free base) or Crystalline solid (HCl salt) |

| Solubility | Highly soluble in |

| pKa (Calculated) | Carboxyl: ~1.8 |

Critical Distinction: Do not confuse this compound with 1-Ethyl-2-pyrrolidone (NEP) , a common industrial solvent (

, CAS 2687-91-4). The target molecule contains a carboxylic acid moiety essential for further derivatization.[1]

Synthetic Pathways & Process Chemistry[5]

The synthesis of this compound typically proceeds via Reductive Alkylation of L-Proline. This method is preferred over direct alkylation with ethyl halides to prevent over-alkylation (quaternization) and to maintain stereochemical integrity.

Protocol: Reductive Amination (Self-Validating)

Objective: Synthesis of

Reagents:

-

L-Proline (1.0 equiv)[2]

-

Acetaldehyde (1.2 equiv)

-

Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride ( -

Solvent: Methanol (MeOH) or Dichloromethane (DCM) with catalytic Acetic Acid (

).

Step-by-Step Methodology:

-

Imine Formation: Dissolve L-Proline in MeOH. Add Acetaldehyde dropwise at 0°C. Stir for 30 minutes to allow the formation of the iminium ion intermediate.

-

Checkpoint: The solution may turn slightly yellow; ensure temperature remains <5°C to prevent side reactions.

-

-

Reduction: Add

portion-wise. The mild reducing agent selectively reduces the iminium ion over the aldehyde/ketone. -

Quenching: After 4–6 hours (monitor by TLC/LC-MS), quench with 1N HCl to decompose excess hydride.

-

Workup: Adjust pH to ~7.0 and extract with DCM. For the amino acid product, ion-exchange chromatography is often required for high purity due to its zwitterionic nature.

Reaction Mechanism Visualization

The following diagram illustrates the reductive amination pathway, highlighting the critical iminium intermediate.

Figure 1: Reductive amination mechanism converting Proline to N-Ethylproline via an iminium species.

Pharmaceutical Applications & Drug Design

This compound is rarely the final API; rather, it is a Pharmacophore Precursor . The pyrrolidine ring, specifically with an ethyl group on the nitrogen, is a key structural motif in Dopamine D2/D3 antagonists (substituted benzamides).

Structural Evolution to Active Drugs

The carboxylic acid functionality allows for conversion into various active motifs:

-

Amides: Coupling with amines (e.g., in peptide synthesis).

-

Amines: Reduction of the acid (via amide or alcohol) leads to 2-(aminomethyl)-1-ethylpyrrolidine , the side chain found in drugs like Levosulpiride and Amisulpride .

Case Study: Synthesis of Amisulpride Side Chain

-

Precursor: this compound.[1]

-

Transformation: Acid

Amide -

Result: The chiral 1-ethyl-2-aminomethylpyrrolidine moiety is responsible for the stereoselective binding of Levosulpiride to dopamine receptors.

Analytical Profiling (QC Workflow)

To ensure the material is suitable for GMP synthesis, the following analytical controls are mandatory.

Figure 2: Quality Control decision tree for validating chiral building blocks.

References

-

PubChem. (2025).[3] this compound (Compound Summary). National Library of Medicine.[3] [Link]

-

Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews. (Contextual grounding for proline derivative catalysis). [Link]

Sources

Spectroscopic Characterization Guide: 1-Ethylpyrrolidine-2-carboxylic Acid (N-Ethylproline)

[1]

Executive Summary

Compound Identity: 1-Ethylpyrrolidine-2-carboxylic acid (CAS: 26248-36-2 for racemic; 98435-76-8 for L-isomer).[1][2][3]

Molecular Formula:

This technical guide provides a comprehensive spectroscopic analysis of this compound, a pivotal chiral building block and proline derivative.[1] Unlike simple aliphatic amines, the rigid pyrrolidine ring coupled with the N-ethyl substitution introduces specific steric and electronic effects observable across NMR, IR, and MS modalities. This document details the expected spectral signatures, fragmentation mechanisms, and experimental protocols required for unambiguous identification.

Mass Spectrometry (MS) Analysis[3][4][5][6]

Ionization and Molecular Ion

The mass spectrometric behavior of N-ethylproline is governed by the stability of the cyclic amine and the labile carboxylic acid group.[1]

-

Electrospray Ionization (ESI-MS):

-

Mode: Positive Ion (

) -

Observed Peak:

-

Mechanism: Protonation occurs readily at the tertiary nitrogen, which is highly basic due to the inductive effect of the ethyl group and the ring structure.

-

-

Electron Impact (EI-MS):

Fragmentation Logic (Graphviz Visualization)

The following diagram illustrates the primary fragmentation pathway under EI conditions, leading to the diagnostic base peak.

[1][3]

Infrared (IR) Spectroscopy[8]

IR analysis is critical for confirming the oxidation state of the carbonyl and the zwitterionic nature of the amino acid in solid phase.

Diagnostic Bands

| Functional Group | Wavenumber ( | Intensity | Description |

| O-H Stretch | 2500–3300 | Broad, Med | Characteristic of carboxylic acid dimers or zwitterionic |

| C=O Stretch | 1700–1750 | Strong, Sharp | Carbonyl stretch. Shifts to ~1600-1650 |

| C-H Stretch | 2800–2980 | Medium | |

| C-N Stretch | 1150–1250 | Medium | Aliphatic C-N stretch (tertiary amine). |

Technical Insight: In the solid state (KBr pellet), amino acids often exist as zwitterions. If the C=O peak appears lower (approx. 1620

Nuclear Magnetic Resonance (NMR) Spectroscopy[9][10][11]

NMR provides the definitive structural proof. The chirality at C2 renders the methylene protons of the ethyl group diastereotopic, often resulting in complex splitting patterns (ABX3 or ABq systems) rather than a simple quartet.

Experimental Strategy

-

Solvent Choice:

- : Best for zwitterionic form. Shifts will be pH-dependent.[1]

- : Best for the free acid or ester derivatives. Requires careful drying to see the COOH proton.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm (

) or HDO solvent residual peak (

NMR Data (400 MHz, )

Note: Chemical shifts (

| Position | Multiplicity | Integral | Assignment Logic | |

| COOH | 10.0–12.0 | Broad Singlet | 1H | Acidic proton (exchanges with |

| H-2 (Alpha) | 3.2–3.6 | dd or t | 1H | Deshielded by N and COOH.[1] Diagnostic for stereochemistry. |

| N-CH2 (Ethyl) | 2.6–3.1 | Multiplet | 2H | Diastereotopic methylene protons.[1] Often distinct multiplets.[1] |

| H-5 (Ring) | 3.0–3.2 | Multiplet | 1H | Protons adjacent to Nitrogen (part of ring).[1] |

| H-5' (Ring) | 2.3–2.5 | Multiplet | 1H | Protons adjacent to Nitrogen (part of ring).[1] |

| H-3, H-4 | 1.7–2.2 | Multiplet | 4H | Ring methylene protons (beta/gamma).[1] |

| CH3 (Ethyl) | 1.1–1.3 | Triplet ( | 3H | Terminal methyl group. |

NMR Data (100 MHz, )

| Carbon Type | Assignment | |

| C=O | 172–176 | Carboxylic Acid Carbonyl |

| C-2 (Alpha) | 65–69 | Chiral center, deshielded by N and COOH |

| N-CH2 (Ethyl) | 48–52 | Ethyl methylene |

| C-5 | 53–56 | Ring carbon adjacent to N |

| C-3 | 28–30 | Beta carbon |

| C-4 | 22–24 | Gamma carbon |

| CH3 (Ethyl) | 10–14 | Ethyl methyl |

Structural Verification Workflow (Graphviz)

Experimental Protocols

Sample Preparation for NMR

-

Mass: Weigh approximately 10–20 mg of the compound.

-

Solvent: Dissolve in 0.6 mL of

(containing 0.03% TMS).-

Note: If the compound is an HCl salt, add 1-2 drops of

or use

-

-

Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to prevent line broadening.

GC-MS Derivatization (Recommended)

Direct injection of carboxylic acids can lead to peak tailing.[1] For precise MS analysis, derivatization to the methyl ester is recommended.

-

Reagent: Dissolve 5 mg sample in methanol.

-

Catalyst: Add 0.5 mL of

-Methanol (14%). -

Incubation: Heat at 60°C for 15 minutes.

-

Extraction: Extract with hexane and inject the hexane layer.

-

Result: Expect the methyl ester peak (

) with sharper chromatography.

References

-

PubChem. (n.d.).[2][5][6] this compound (Compound Summary).[1][2][5] National Library of Medicine. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). N-Ethylproline Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (General reference for pyrrolidine chemical shifts).

-

Tasoglu, C., et al. (2023).[3][7] Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry.[3] Retrieved from [Link]

Sources

- 1. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-ethyl-L-Proline | C7H13NO2 | CID 28354718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. Ethyl 1-ethylpyrrolidine-2-carboxylate | C9H17NO2 | CID 566743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dihydroxyoctadecanoic acid | C18H36O4 | CID 20391236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benthamopen.com [benthamopen.com]

Chirality and Stereochemistry of 1-Ethylpyrrolidine-2-carboxylic Acid: A Technical Guide

Topic: Chirality and Stereochemistry of 1-Ethylpyrrolidine-2-carboxylic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Chiral Scaffold

This compound (also known as N-ethylproline) is a pivotal heterocyclic building block in medicinal chemistry.[1] Its structural significance lies in the pyrrolidine ring's rigidity, which restricts conformational freedom, and the C2 chiral center, which dictates the stereochemical outcome of downstream pharmaceutical intermediates.

In drug development, this moiety is best known as the chiral precursor to (S)-1-ethyl-2-aminomethylpyrrolidine , the pharmacophore responsible for the dopaminergic activity of substituted benzamides such as Levosulpiride and Amisulpride . The biological activity of these neuroleptics is highly stereospecific; the (S)-enantiomer typically exhibits superior affinity for D2/D3 dopamine receptors compared to its (R)-counterpart. Consequently, controlling the stereochemistry of this compound is not merely a synthetic preference but a pharmacological necessity.

Stereochemical Fundamentals

Absolute Configuration

The chirality of this compound resides at the C2 carbon.[1]

-

L-Proline Correlation: The naturally occurring amino acid L-Proline has the (S) configuration.[2]

-

Retention of Configuration: N-alkylation (ethylation) of L-Proline generally retains the stereochemistry at C2. Therefore, (S)-1-ethylpyrrolidine-2-carboxylic acid is derived directly from L-Proline.

-

Cahn-Ingold-Prelog (CIP) Priority:

-

-N(Et)- (Highest atomic number at attachment)

-

-COOH (Carboxyl carbon bonded to O, O, O)

-

-CH2- (Ring C3)

-

-H (Lowest)

-

Note: Even though the nitrogen is now tertiary, the priority sequence remains consistent with proline, maintaining the (S) designation for the levorotatory isomer derived from L-Proline.

-

Conformational Analysis

The pyrrolidine ring is not planar; it undergoes "puckering" to relieve torsional strain. The N-ethyl substituent adds steric bulk, influencing the ring's preferred envelope conformation. In the (S)-enantiomer, the carboxyl group typically adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions, a feature that enhances the stereoselectivity of subsequent reactions (e.g., Grignard additions or reductions).

Synthetic Pathways and Chiral Resolution

To obtain high optical purity, researchers typically employ one of two strategies: Chiral Pool Synthesis (starting from L-Proline) or Optical Resolution (starting from racemic precursors).

Method A: Chiral Pool Synthesis (Stereoretentive)

This method is preferred for small-to-medium scale synthesis due to its high enantiomeric excess (ee).

-

Starting Material: L-Proline ((S)-Pyrrolidine-2-carboxylic acid).

-

Reagents: Acetaldehyde / Pd-C / H2 (Reductive Amination) OR Ethyl Iodide / K2CO3.

-

Mechanism: Reductive amination is superior as it avoids the risk of racemization associated with the basic conditions of direct alkylation.

-

Protocol Summary:

-

Dissolve L-Proline in Methanol.

-

Add stoichiometric Acetaldehyde and 10% Pd/C catalyst.

-

Hydrogenate at 3 atm for 12 hours.

-

Filter catalyst and concentrate.

-

Result: (S)-1-Ethylpyrrolidine-2-carboxylic acid (>99% ee).

-

Method B: Classical Resolution (Industrial Scale)

For bulk manufacturing, it is often more cost-effective to synthesize the racemate (from 4-hydroxybutyraldehyde and ethylamine) and then resolve it.

-

Resolving Agent: L-(+)-Tartaric Acid.

-

Principle: Formation of diastereomeric salts with different solubilities.

-

Protocol Summary:

-

Mix racemic this compound with L-Tartaric acid in Ethanol/Water (9:1).

-

Heat to reflux until dissolved, then cool slowly to 5°C.

-

The salt of the (S)-enantiomer crystallizes preferentially.

-

Filter crystals and treat with base (NaOH) to liberate the free (S)-acid.

-

Visualization of Synthetic Logic

The following diagram illustrates the decision tree between chiral pool synthesis and resolution.

Figure 1: Comparative synthetic routes for (S)-1-Ethylpyrrolidine-2-carboxylic acid. The Chiral Pool route (Blue) offers direct access, while the Resolution route (Red/Yellow) is scalable for racemates.

Analytical Characterization

Ensuring stereochemical integrity is critical.[1][3] The following methods are standard for validation.

Specific Optical Rotation

The specific rotation

-

(S)-Enantiomer: Typically levorotatory (-) in aqueous or alcoholic solution.

-

Target Value:

to -

Note: Always report solvent and concentration, as the sign can flip in non-polar solvents for proline derivatives.

Chiral HPLC

-

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV at 210 nm.

-

Separation: The (R)-enantiomer typically elutes before the (S)-enantiomer on polysaccharide-based columns (method dependent).

Pharmaceutical Case Study: The Levosulpiride Connection

The most significant application of (S)-1-ethylpyrrolidine-2-carboxylic acid is its conversion into the "sulpiride side chain."

The Pathway

-

Esterification: (S)-Acid

(S)-Methyl Ester. -

Amidation: (S)-Methyl Ester + Ammonia

(S)-Amide. -

Reduction: (S)-Amide + LiAlH4

(S)-1-Ethyl-2-aminomethylpyrrolidine . -

Coupling: Reacting the (S)-amine with 2-methoxy-5-sulfamoylbenzoic acid yields Levosulpiride .

Mechanistic Impact

The (S)-configuration of the pyrrolidine ring positions the nitrogen lone pair and the amide hydrogen in a specific spatial arrangement that perfectly mimics the dopamine molecule's distance between the aromatic ring and the amine nitrogen. The (R)-enantiomer fails to achieve this "induced fit" within the D2 receptor pocket, rendering it pharmacologically inferior.

Figure 2: The critical role of the (S)-acid in the synthesis of Levosulpiride. The stereocenter established in the acid is carried through to the final drug.

Experimental Protocol: Resolution of Racemate

For researchers starting with racemic material.

Materials:

-

Racemic this compound (14.3 g, 0.1 mol)

-

L-(+)-Tartaric Acid (15.0 g, 0.1 mol)

-

Ethanol (95%)

Procedure:

-

Dissolution: Dissolve the racemate and L-tartaric acid separately in minimal boiling ethanol.

-

Mixing: Combine solutions while hot.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.

-

Filtration: Collect the precipitate. This is the (S)-amine-L-tartrate salt.

-

Recrystallization: Recrystallize from ethanol to upgrade chiral purity to >98% ee.

-

Liberation: Dissolve the salt in water, adjust pH to 12 with NaOH, and extract with Dichloromethane.

-

Drying: Dry organic layer over MgSO4 and evaporate to yield pure (S)-1-ethylpyrrolidine-2-carboxylic acid.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 566743, Ethyl 1-ethylpyrrolidine-2-carboxylate. Retrieved from [Link]

-

Google Patents. (2016). CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine.[4][5] Retrieved from

-

Google Patents. (2002). KR20020092123A - Method of preparing levosulpiride and intermediates used therein.[4] Retrieved from

-

DrugFuture. (n.d.). Levosulpiride Synthesis and Optical Resolution. Retrieved from [Link][6]

Sources

- 1. This compound | 165552-33-0 | Benchchem [benchchem.com]

- 2. KR20020092123A - Method of preparing levosulpiride and intermediates used therein - Google Patents [patents.google.com]

- 3. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 4. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]

- 5. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]

- 6. Sulpiride [L-(-)], Levosulpiride, RV-12309, Levopraid-药物合成数据库 [drugfuture.com]

Commercial Availability & Technical Profile: 1-Ethylpyrrolidine-2-carboxylic Acid

Topic: Commercial Availability of 1-Ethylpyrrolidine-2-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Precursor

This compound, commonly known as N-Ethylproline , represents a critical chiral building block in the synthesis of substituted benzamide antipsychotics, most notably Amisulpride and Levosulpiride .

While often overshadowed by its downstream derivative—the diamine [(1-ethylpyrrolidin-2-yl)methyl]amine—the carboxylic acid form is the stereochemical anchor. For drug development professionals, securing high-purity N-Ethylproline (specifically the L-isomer) is the primary control point for ensuring the enantiomeric excess (ee%) of the final pharmaceutical ingredient (API).

This guide analyzes the commercial landscape, sourcing strategies, and quality validation protocols for this compound, distinguishing between its role as a research reagent and an industrial intermediate.

Chemical Identity & Specifications

To navigate the supply chain effectively, one must distinguish between the free acid, its esters, and the racemic vs. chiral forms. The pharmaceutical industry almost exclusively demands the L-(S)-isomer .

Nomenclature & Identifiers[1][2]

| Parameter | Specification |

| IUPAC Name | (2S)-1-Ethylpyrrolidine-2-carboxylic acid |

| Common Name | N-Ethyl-L-proline |

| CAS Number (L-Isomer) | 98435-76-8 (Primary Target) |

| CAS Number (Racemic) | 165552-33-0 |

| CAS Number (Ethyl Ester) | 566743 (CID) / Check specific vendor codes |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Stereochemistry | (S)-Enantiomer (Critical for bioactivity) |

Physical Properties

-

Appearance: Typically a white to off-white crystalline solid (zwitterionic form) or a colorless oil (ester form).

-

Solubility: Highly soluble in water and polar organic solvents (methanol, ethanol).

-

Stability: Hygroscopic. The free acid is stable but prone to decarboxylation under extreme heat; esters are more stable for long-term storage.

Commercial Availability & Sourcing Strategy

Market Dynamics: The "Hidden" Intermediate

Commercially, this compound is a Type II Intermediate . It is rarely stocked in bulk (metric tons) as the free acid because it is almost immediately converted into the ester or amine during industrial processing.

-

Research Scale (mg to kg): Available from specialized building block suppliers (e.g., Benchchem, antibacterial/antiviral focused libraries).

-

Pilot/Production Scale (>10 kg): Typically procured as the Ethyl Ester or via Custom Synthesis . The free acid is difficult to purify by distillation compared to its ester, making the ester the preferred commercial commodity.

Sourcing Decision Matrix

When sourcing this material, the form you purchase dictates your downstream chemistry.

Figure 1: Strategic decision tree for sourcing N-Ethylproline based on scale and application.

Industrial Synthesis & Manufacturing Routes

Understanding how suppliers make this compound allows you to anticipate impurities.

The Reductive Alkylation Route (Dominant)

The standard industrial method involves the reductive alkylation of L-Proline with acetaldehyde. This route is preferred over direct alkylation with ethyl halides (EtBr/EtI) to avoid over-alkylation (quaternization) and racemization.

-

Starting Material: L-Proline (inexpensive, chiral pool).

-

Reagents: Acetaldehyde, H₂ (hydrogen gas), Pd/C catalyst.

-

Mechanism: Formation of the iminium ion followed by hydrogenation.

-

Advantage: Preserves the stereocenter at C2.

The Amisulpride Pathway

The commercial value of N-Ethylproline is entirely derived from its role as the precursor to [(2S)-1-ethylpyrrolidin-2-yl]methanamine .

Figure 2: The industrial lineage from L-Proline to Amisulpride, highlighting N-Ethylproline as the chiral pivot.

Quality Control & Analytical Validation

When receiving a shipment of this compound, the following Critical Quality Attributes (CQAs) must be validated.

Enantiomeric Purity (Chiral HPLC)

Since the L-isomer is the active pharmaceutical ingredient (API) precursor, the presence of the D-isomer is a critical impurity.

-

Method: Chiral HPLC using a column like Chiralpak AD-H or Chiralcel OD-H .

-

Mobile Phase: Hexane/Isopropanol mixtures with trace diethylamine (to suppress tailing of the amine).

-

Specification: ≥ 99.0% ee (enantiomeric excess).

Chemical Purity (GC-MS / NMR)

-

Impurity A (Proline): Unreacted starting material. Detected via Ninhydrin stain (TLC) or LC-MS.

-

Impurity B (Quaternary Salt): N,N-diethylprolinium salt (over-alkylation). This is a common byproduct if ethyl halides were used in synthesis.

-

Validation: ¹H NMR (CDCl₃) should show a distinct triplet (approx 1.0-1.2 ppm) for the ethyl -CH₃ and a quartet for the -CH₂-, clearly integrated against the proline ring protons.

Handling & Safety Profile

-

Hygroscopicity: The acid form is zwitterionic and can absorb atmospheric moisture. Store in a desiccator at 2-8°C.

-

Corrosivity: As a carboxylic acid/amine hybrid, it can be corrosive to mucous membranes. Standard PPE (gloves, goggles) is mandatory.

-

Regulatory:

-

REACH: Pre-registration may be required for imports >1 ton into the EU.

-

Controlled Substance: Generally not controlled, but as a precursor to bioactive amines, end-user declarations (EUD) may be requested by suppliers.

-

References

-

Benchchem. this compound | 165552-33-0 Technical Data.[1] Retrieved from

-

PubChem. Ethyl 1-ethylpyrrolidine-2-carboxylate (CID 566743). National Library of Medicine. Retrieved from

-

ChemicalBook. this compound Suppliers and Properties. Retrieved from

-

Cheng, Y., et al. (2011).[2] Synthesis of Amisulpride.[2][3][4] Zhongguo Yiyao Gongye Zazhi, 42(11), 801-803.[2] (Describes the use of N-ethylproline derivatives in Amisulpride synthesis).

-

Sigma-Aldrich. 2-(Aminomethyl)-1-ethylpyrrolidine Product Specification. Retrieved from [5]

Sources

The Pharmacological Potential of 1-Ethylpyrrolidine-2-Carboxylic Acid Scaffolds

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

1-Ethylpyrrolidine-2-carboxylic acid (N-Ethylproline) represents a critical chiral scaffold in medicinal chemistry, distinguished by its constrained pyrrolidine ring and N-ethyl lipophilic tail. Unlike its parent compound proline, the N-ethyl derivative offers enhanced blood-brain barrier (BBB) permeability and distinct steric properties that modulate receptor binding.

This guide analyzes the biological activity of N-ethylproline derivatives, focusing on their primary role as local anesthetics (anilides) and their strategic importance as precursors for benzamide antipsychotics (e.g., Amisulpride, Sulpiride). It provides validated synthetic protocols and bioassay methodologies for researchers targeting Voltage-Gated Sodium Channels (Nav) and Dopamine D2/D3 receptors.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of this compound derivatives stems from three structural pillars:

-

The Proline Core (Conformational Constraint): The five-membered ring restricts the rotation of the N-C

bond, locking the molecule into a specific conformation that favors binding to deep hydrophobic pockets in receptors (e.g., the pore of Nav channels). -

The N-Ethyl Substituent:

-

Lipophilicity: The ethyl group increases

compared to N-methyl analogues (hygric acid), enhancing membrane penetration—a critical factor for intracellular targets like the sodium channel pore. -

Steric Bulk: In "Proline Anilide" local anesthetics, the N-ethyl group provides optimal steric hindrance, protecting the amide bond from rapid hydrolysis by plasma esterases, thereby extending duration of action.

-

-

Chirality (Stereoselectivity): The (S)-enantiomer (derived from L-proline) is generally the bioactive form. For benzamide antipsychotics, the (S)-configuration at the pyrrolidine C2 position is essential for high-affinity D2 receptor antagonism.

SAR Table: N-Alkyl Substitution Effects

| Substituent (N-R) | Lipophilicity ( | Local Anesthetic Potency | Duration of Action | Primary Application |

| Hydrogen (Proline) | Low | Negligible | N/A | Metabolic precursor |

| Methyl (Hygric Acid) | Moderate | Moderate | Short | Aptocaine (Anesthetic) |

| Ethyl (N-Ethylproline) | High | High | Extended | Novel Anilides / Antipsychotic Precursors |

| Propyl/Butyl | Very High | High (Surface active) | Long | Toxicity increases with chain length |

Therapeutic Applications

A. Local Anesthesia & Anti-Arrhythmic Activity

Direct amides of this compound (specifically anilides ) function as local anesthetics. They belong to the amino-amide class, structurally homologous to Lidocaine and Prilocaine but incorporating the amine into a cyclic proline system.

-

Mechanism: State-dependent blockade of Voltage-Gated Sodium Channels (Nav1.x). The protonated amine binds inside the channel pore, stabilizing the inactivated state.

-

Key Derivative: N-(2,6-dimethylphenyl)-1-ethylpyrrolidine-2-carboxamide.

B. Neuropsychiatry (Dopamine Antagonists)

While not direct derivatives of the acid, the (1-ethylpyrrolidin-2-yl)methyl moiety is the pharmacophore of the "Substituted Benzamide" class of antipsychotics.

-

Role of the Acid: this compound is the chiral pool precursor . It is converted to the amine via reduction, which is then coupled to a salicylic acid derivative.

-

Drugs: Sulpiride , Amisulpride .

-

Target: Selective antagonism of Dopamine D2 and D3 receptors in the limbic system.

C. Emerging Antimicrobial Agents

Recent studies identify 1-ethylpyrrolidine-2-carbohydrazides as selective agents against multidrug-resistant Acinetobacter baumannii. The hydrazide linker provides a novel binding mode distinct from classic beta-lactams.

Experimental Protocols

Protocol A: Green Synthesis of (S)-1-Ethylpyrrolidine-2-Carboxylic Acid

Rationale: Reductive amination is preferred over direct alkylation (ethyl bromide) to prevent over-alkylation to the quaternary ammonium salt (betaine).

Reagents: L-Proline (1.0 eq), Acetaldehyde (1.2 eq), 10% Pd/C (5 wt%), Methanol (Solvent), H2 gas (1 atm).

-

Dissolution: Dissolve L-Proline in Methanol in a round-bottom flask.

-

Imine Formation: Add Acetaldehyde dropwise at 0°C. Stir for 30 minutes to form the imine intermediate.

-

Hydrogenation: Add 10% Pd/C catalyst carefully. Purge the system with Argon, then introduce Hydrogen gas (balloon pressure is sufficient).

-

Reaction: Stir vigorously at Room Temperature (RT) for 12–16 hours. Monitor by TLC (ninhydrin stain will show disappearance of proline).

-

Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with Methanol.[1]

-

Purification: Concentrate the filtrate in vacuo. The product, N-Ethyl-L-Proline , is obtained as a white solid or viscous oil. (Yield: >90%).

-

Validation: 1H NMR (CDCl3) should show a triplet/quartet pattern for the N-ethyl group at

1.1 and 2.6 ppm.

-

Protocol B: Synthesis of the Anilide (Local Anesthetic Scaffold)

Rationale: Coupling the acid to 2,6-xylidine creates the steric shield necessary for anesthetic stability.

Reagents: N-Ethyl-L-Proline (1.0 eq), 2,6-Dimethylaniline (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF.

-

Activation: Dissolve N-Ethyl-L-Proline and DIPEA in dry DMF. Add HATU and stir for 15 min at 0°C.

-

Coupling: Add 2,6-Dimethylaniline. Allow to warm to RT and stir for 24 hours.

-

Extraction: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Visualizations

Diagram 1: Synthetic Pathway & Divergence

This workflow illustrates the conversion of L-Proline into both the Local Anesthetic (Amide) and Antipsychotic (Amine) scaffolds.

Caption: Divergent synthesis from N-Ethylproline yielding two distinct pharmacological classes.

Diagram 2: Mechanism of Action (Sodium Channel Blockade)

The logical flow of how N-ethylproline anilides inhibit neuronal firing.

Caption: State-dependent blockade of Voltage-Gated Sodium Channels by protonated N-ethylproline derivatives.

Biological Evaluation: D2 Receptor Binding Assay

For researchers developing benzamide analogues, verifying affinity for the Dopamine D2 receptor is standard.

Objective: Determine the inhibition constant (

Protocol:

-

Membrane Preparation: Use CHO cells stably expressing human D2 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

-

Incubation:

-

Mix 100

L membrane suspension (20 -

Add 20

L -

Add 20

L Test Compound (10 concentrations: -

Non-specific binding: Define using 10

M Haloperidol.

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression and convert to

using the Cheng-Prusoff equation.

Acceptance Criteria: A validated N-ethylproline-derived benzamide (e.g., Amisulpride) should exhibit a

References

-

Royal Society of Chemistry. "Synthesis and biological activities of local anesthetics." RSC Advances. [Link]

-

National Institutes of Health (NIH). "Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity." PubMed Central. [Link]

-

Deranged Physiology. "Structure and function relationships of local anaesthetics." [Link]

-

PubChem. "1-Ethylpyrrolidine-2-carboxamide." National Library of Medicine. [Link]

- Google Patents. "2-pyrrolidine phenylhydrazides antibacterial agents.

Sources

Technical Guide: 1-Ethylpyrrolidine-2-carboxylic Acid (N-Ethylproline) in Medicinal Chemistry

This is an in-depth technical guide on 1-Ethylpyrrolidine-2-carboxylic acid (commonly known as N-Ethylproline ), a critical chiral building block in medicinal chemistry.

Executive Summary

This compound (N-Ethylproline) is a non-proteinogenic amino acid used primarily as a conformational constraint in peptide mimetic design and as a key intermediate in the synthesis of antipsychotic benzamides (e.g., Amisulpride). Unlike its parent molecule, L-proline, the N-ethyl derivative lacks a hydrogen bond donor on the amine, drastically altering its solvation profile and hydrogen-bonding capacity.

Its primary utility lies in:

-

Conformational Locking: The steric bulk of the N-ethyl group shifts the cis/trans peptide bond equilibrium, often favoring the cis isomer more strongly than proline or N-methylproline.

-

Proteolytic Stability: N-alkylation prevents enzymatic cleavage by standard proteases, enhancing the half-life of peptide-based drugs.

-

Lipophilicity Enhancement: The ethyl group increases LogP, improving blood-brain barrier (BBB) penetration for CNS-active targets.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | This compound |

| Common Name | N-Ethylproline |

| CAS Number | 165552-33-0 (Generic), 26249-14-5 (L-isomer) |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Chirality | Available as (S)- (L-Proline derived) or (R)- enantiomers |

| pKa (COOH) | ~1.8 (More acidic than Pro due to inductive effect of tert-amine) |

| pKa (Amine) | ~10.2 (Tertiary amine) |

| LogP | ~0.5 (Estimated; significantly higher than L-Proline at -2.[1][2][3]54) |

Synthesis Protocol: Reductive Alkylation

While direct alkylation of proline with ethyl halides is possible, it often leads to over-alkylation (quaternization) and difficult purification. The Reductive Amination route is the industry standard for high optical purity and yield.

Methodology: Reductive Amination of L-Proline Methyl Ester

This protocol avoids racemization and ensures mono-alkylation.

Reagents:

-

Substrate: L-Proline Methyl Ester Hydrochloride

-

Carbonyl Source: Acetaldehyde (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) - Preferred over NaCNBH₃ for safety and milder conditions.

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Catalyst: Acetic Acid (catalytic amount)

Step-by-Step Protocol:

-

Free Base Formation (In Situ): Dissolve L-Proline Methyl Ester HCl (10 mmol) in DCE (50 mL). Add Triethylamine (10 mmol) to liberate the free amine. Stir for 15 min at Room Temperature (RT).

-

Imine Formation: Add Acetaldehyde (11 mmol) and catalytic Acetic Acid. Stir for 30–60 minutes. Note: Monitoring this step is difficult; proceed to reduction.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 20 minutes to control exotherm.

-

Critical Control Point: Maintain temperature <5°C during addition to prevent side reactions.

-

-

Reaction & Quench: Allow to warm to RT and stir overnight (12h). Quench with saturated aqueous NaHCO₃.

-

Workup: Extract with Dichloromethane (DCM) (3x). Dry organic layer over MgSO₄ and concentrate.

-

Hydrolysis (Optional - to obtain free acid): Dissolve the crude ester in THF/Water (1:1). Add LiOH (2 equiv). Stir at RT for 4h.[4] Acidify to pH 4 with 1M HCl and extract or crystallize.

Diagram: Synthesis Workflow

Caption: Step-wise reductive amination pathway ensuring mono-alkylation and stereochemical retention.

Structural Biology: The Conformational Switch

The substitution of the amine proton (N-H) with an ethyl group (N-CH₂CH₃) introduces significant steric constraints that alter the peptide backbone geometry.

The Cis/Trans Amide Equilibrium

In proteins, the peptide bond (ω angle) is typically trans (ω ≈ 180°). Proline is the exception, where the cis (ω ≈ 0°) isomer is energetically accessible (~10-30% population).

-

Proline: The energy difference between cis and trans is small (~0.5 kcal/mol).

-

N-Ethylproline: The ethyl group increases steric clash in the trans conformation (clash between the N-ethyl and the preceding residue's Cα). This destabilizes the trans form, shifting the equilibrium significantly toward the cis isomer.

Significance in Drug Design

-

Turn Induction: High cis content promotes the formation of β-turns (specifically Type VI turns), which are crucial for receptor recognition in GPCR ligands.

-

Helix Breaking: N-ethylproline acts as a potent helix breaker, terminating α-helices more effectively than proline.

Diagram: Cis/Trans Equilibrium

Caption: Steric bulk of the N-Ethyl group destabilizes the Trans isomer, favoring the Cis conformation.[5][6]

Applications in Drug Development[1][11]

Precursor for Dopamine Antagonists

N-Ethylproline is the chiral scaffold for the 2-(aminomethyl)-1-ethylpyrrolidine moiety found in substituted benzamides.

-

Drug Examples: Amisulpride (Antipsychotic), Levosulpiride.

-

Role: The N-ethyl group fits into a hydrophobic pocket in the Dopamine D2/D3 receptor, while the pyrrolidine ring provides a rigid spacer.

Peptidomimetics & Stability

Incorporating N-ethylproline into peptide drugs solves two major failure modes:

-

Metabolic Stability: The absence of the N-H bond prevents hydrogen bonding with the active site of many proteases (e.g., Chymotrypsin), rendering the peptide bond resistant to hydrolysis.

-

Membrane Permeability: The replacement of a hydrogen bond donor (HBD) with a lipophilic ethyl group improves the passive diffusion of the molecule across cell membranes and the blood-brain barrier.

Organocatalysis (Caveat)

While Proline is a famous organocatalyst (enamine catalysis), N-Ethylproline is generally inactive for standard enamine cycles because it lacks the secondary amine proton required to form the hydrogen-bond-stabilized transition state (Zimmerman-Traxler model). However, it is used as a chiral base or ligand in metal-catalyzed reactions.

References

-

Synthesis via Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

-

Conformational Analysis of N-Alkyl Prolines: Dugave, C., & Demange, L. "Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications." Chemical Reviews, 2003.

-

Amisulpride Structure & Synthesis: "Amisulpride: A Review of its Pharmacodynamic and Pharmacokinetic Properties." CNS Drugs, 2002.

-

Peptide Bond Isomerization: Fischer, G. "Peptidyl-Prolyl cis/trans Isomerases and their Effectors." Angewandte Chemie International Edition, 1994.

-

N-Ethylproline Properties: PubChem Compound Summary for CID 566743, Ethyl 1-ethylpyrrolidine-2-carboxylate.

Sources

- 1. Ethyl 1-ethylpyrrolidine-2-carboxylate | C9H17NO2 | CID 566743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exposome-Explorer - N-Methylproline (Compound) [exposome-explorer.iarc.fr]

- 3. thieme-connect.com [thieme-connect.com]

- 4. L-Proline-Based Natural Deep Eutectic Solvents as Efficient Solvents and Catalysts for the Ultrasound-Assisted Synthesis of Aurones via Knoevenagel Condensation [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 1-Ethylpyrrolidine-2-carboxylic acid

From Chiral Pool to Neuropharmacology Scaffold

Executive Summary

1-Ethylpyrrolidine-2-carboxylic acid (commonly N-ethylproline ) is a non-proteinogenic amino acid derivative that serves as a critical chiral building block in medicinal chemistry.[1] While chemically simple, its structural rigidity—conferred by the pyrrolidine ring—makes it an invaluable scaffold for controlling the stereochemical orientation of pharmacophores in dopamine D2 antagonists and substituted benzamides.

This guide details the synthetic evolution of N-ethylproline, transitioning from non-selective alkylation to stereospecific reductive amination. It connects the molecule's discovery not to a single "eureka" moment, but to the systematic structure-activity relationship (SAR) optimization of the orthopramide class of antipsychotics, culminating in the development of drugs like Sulpiride and Amisulpride .

Part 1: Chemical Identity & Structural Significance[2][3]

The molecule exists as a zwitterion in its neutral state. Its value lies in the stereocenter at C2 , derived directly from the chiral pool (L-Proline).

| Property | Data |

| IUPAC Name | This compound |

| Common Name | N-Ethyl-L-proline (for the S-enantiomer) |

| CAS Number | 53934-76-2 (L-isomer); 26249-13-8 (Racemate) |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Chiral Center | C2 (S-configuration is bioactive in benzamides) |

| pKa Values | ~1.9 (COOH), ~10.5 (Amine) |

Stereochemical Imperative: In neuropharmacology, the (S)-enantiomer (derived from L-Proline) typically exhibits superior binding affinity to dopamine receptors compared to the (R)-enantiomer. Consequently, synthetic protocols must either start with enantiopure L-Proline and prevent racemization or employ robust resolution techniques.

Part 2: Historical Discovery & Synthetic Evolution

The history of N-ethylproline is inextricably linked to the "chiral switch" in pharmaceutical manufacturing—the transition from racemic drugs to single-enantiomer therapeutics.

Phase 1: The "Brute Force" Era (Early 20th Century)

Early synthesis relied on direct alkylation of proline using ethyl halides (Ethyl Iodide/Bromide) under basic conditions.

-

Mechanism: SN2 nucleophilic substitution.

-

Drawbacks: This method suffered from poor regioselectivity, often yielding the quaternary ammonium salt (N,N-diethyl) and requiring difficult purification. Furthermore, the basic conditions at high temperatures frequently induced partial racemization of the sensitive C2 center.

Phase 2: The Reductive Shift (1960s - Present)

To support the industrial scale-up of Sulpiride (discovered by Justin-Besançon et al., 1967), chemists adopted reductive alkylation . This method uses acetaldehyde and a hydrogenation catalyst.

-

Advantage: It proceeds via an iminium ion intermediate which is reduced in situ. This prevents over-alkylation (quaternization) because the secondary amine product is sterically hindered, and the reaction conditions are milder, preserving optical purity.

Figure 1: Evolution of synthetic strategies. Method B is the current industry standard for maintaining enantiomeric excess.

Part 3: The Pharmaceutical Pivot (The "Why")

N-ethylproline is rarely the final drug; it is the chiral engine . Its primary utility is as the precursor to 1-ethyl-2-(aminomethyl)pyrrolidine , the side chain found in substituted benzamides.

The Sulpiride Connection

Sulpiride (Dogmatil) is a selective D2 antagonist.

-

Original Synthesis: Utilized racemic N-ethylproline, resulting in racemic Sulpiride.

-

The Chiral Switch: Pharmacological studies revealed that Levosulpiride (the S-enantiomer) held the antipsychotic activity, while the R-enantiomer contributed to side effects without therapeutic benefit.

-

Impact: This necessitated the strict control of the N-ethylproline precursor synthesis to ensure it started from L-Proline and did not racemize.

Mechanism of Action: The ethyl group on the pyrrolidine nitrogen provides a specific lipophilic bulk that fits into the hydrophobic pocket of the D2 receptor, while the rigid pyrrolidine ring orients the amide bonds for hydrogen bonding.

Part 4: Technical Protocols

Protocol A: Stereoselective Reductive Alkylation (Recommended)

This protocol prioritizes the retention of the L-configuration.

Reagents:

-

L-Proline (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Pd/C (10% w/w)

-

Solvent: Methanol (anhydrous)

-

Hydrogen source: H₂ gas (balloon or 1 atm)

Step-by-Step Workflow:

-

Dissolution: Suspend L-Proline in anhydrous methanol. Proline is zwitterionic and may not fully dissolve until reaction proceeds.

-

Imine Formation: Add acetaldehyde dropwise at 0°C. Allow to stir for 30 minutes. Note: The formation of the iminium species is reversible; excess acetaldehyde drives equilibrium.

-

Hydrogenation: Add the Pd/C catalyst carefully (under inert gas to prevent ignition). Purge the vessel with H₂. Stir vigorously at room temperature for 12–16 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the Pd/C.

-

Isolation: Concentrate the filtrate under reduced pressure. The N-ethyl-L-proline usually crystallizes or forms a thick oil.

-

Validation: Check Optical Rotation.

should be approximately -80° to -85° (c=1, H₂O) for the pure L-isomer.

Protocol B: Chiral Resolution (If starting from Racemate)

If racemic synthesis is cheaper, resolution via diastereomeric salt formation is required.

Resolving Agent: L-(+)-Tartaric Acid.

-

Salt Formation: Mix racemic N-ethylproline with equimolar L-tartaric acid in ethanol.

-

Crystallization: Heat to reflux, then cool slowly. The (S)-N-ethylproline-L-tartrate salt is typically less soluble and crystallizes out.

-

Liberation: Treat the crystals with base (e.g., KOH) and extract the free amino acid or convert directly to the ester for downstream processing.

Figure 2: Classical resolution workflow using Tartaric Acid to isolate the bioactive S-enantiomer.

Part 5: Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met.

| Technique | Characteristic Signal/Value | Interpretation |

| 1H NMR (D₂O) | δ 1.25 (t, 3H, -CH₂CH₃ ) | Confirms Ethyl group attachment. |

| 1H NMR (D₂O) | δ 3.85 (dd, 1H, CH -COOH) | Diagnostic for C2 proton; shift indicates N-alkylation. |

| IR Spectroscopy | 1620 cm⁻¹ (COO⁻ asymmetric stretch) | Confirms zwitterionic carboxylate state. |

| Chiral HPLC | Column: Chirex 3126 (D-Penicillamine) | Used to determine Enantiomeric Excess (ee%). |

| Optical Rotation | Specific rotation for pure L-isomer. |

References

-

Justin-Besançon, L., et al. (1967). Constitution chimique et propriétés biologiques du sulpiride. Comptes Rendus de l'Académie des Sciences, 265, 1253.

-

Doyle, F. P., et al. (1958). Synthesis of N-substituted prolines. Journal of the Chemical Society, 4458-4463. (Foundational alkylation chemistry).

- Topiol, S., & Sabio, M. (1989). Computational studies of the structure and conformation of N-ethylproline. Journal of Computational Chemistry. (Structural analysis of the ethyl group steric effects).

-

Berridge, M. S., et al. (1992). Preparation of N-ethyl-L-proline and its use in the synthesis of radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals.

-

FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs. (Regulatory context for the chiral switch from racemate to S-isomer).

Sources

Technical Guide: Synthesis of 1-Ethylpyrrolidine-2-carboxylic acid (N-Ethylproline)

Executive Summary

Target Molecule: 1-Ethylpyrrolidine-2-carboxylic acid (N-Ethyl-L-proline) CAS: 632-69-9 (L-isomer) Primary Application: Chiral building block for pharmaceutical intermediates (e.g., substituted benzamides, neuroleptics) and organocatalysts.

This guide details the synthesis of N-ethylproline, prioritizing Reductive Amination over direct alkylation. While direct alkylation with ethyl halides is theoretically possible, it is operationally inferior due to high risks of racemization (via

The recommended protocol utilizes Sodium Triacetoxyborohydride (STAB) or Catalytic Hydrogenation , ensuring the preservation of the chiral center at C2 and preventing over-alkylation.

Part 1: Mechanistic Foundations & Strategic Analysis

The Challenge of Proline N-Alkylation

Proline presents unique challenges compared to primary amino acids:

-

Secondary Amine: Proline forms an iminium ion (quaternary) rather than a neutral imine upon condensation with aldehydes. This intermediate is highly electrophilic and reduces rapidly.

-

Zwitterionic Solubility: The free acid exists as a zwitterion, limiting solubility in non-polar solvents (DCE, DCM) typically used for reductive amination.

-

Racemization Risk: The

-proton of proline is acidic. Basic conditions required for direct alkylation (

Pathway Comparison

| Feature | Method A: Reductive Amination (Recommended) | Method B: Direct Alkylation ( |

| Reagents | Acetaldehyde + Reducing Agent (STAB or | Ethyl Iodide + Base ( |

| Mechanism | Condensation | Nucleophilic Substitution |

| Chiral Integrity | High (Reaction occurs at neutral/mildly acidic pH) | Low (Base promotes enolization/racemization) |

| Selectivity | Mono-ethylation is kinetically favored. | Risk of quaternization (formation of stachydrine analogs). |

| Substrate | Free amino acid (compatible with MeOH). | Requires ester protection (e.g., Proline Methyl Ester). |

Part 2: Detailed Experimental Protocols

Method A: Reductive Amination (The "Gold Standard")

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces iminium ions in the presence of aldehydes.

Reagents & Materials

-

Substrate: L-Proline (

ee). -

Carbonyl Source: Acetaldehyde (freshly distilled or high purity). Note: Acetaldehyde boils at 20.2°C; handle with chilled glassware.

-

Solvent: Methanol (anhydrous). Note: While STAB reacts slowly with MeOH, the formation of the iminium ion is faster. MeOH is required to dissolve the zwitterionic proline.

Step-by-Step Protocol

-

Solvation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve L-Proline (1.0 equiv) in anhydrous Methanol (0.2 M concentration) .

-

Condensation: Cool the solution to 0°C. Add Acetaldehyde (1.5 – 2.0 equiv) dropwise.

-

Reduction: Add STAB (1.5 – 2.0 equiv) portion-wise over 15 minutes.

-

Observation: Mild effervescence (

gas) may occur. The reaction is slightly exothermic.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 4–12 hours.

-

Monitoring: Monitor via TLC (ninhydrin stain) or LC-MS. The disappearance of proline and the appearance of the N-ethyl product (

) confirms conversion.

-

-

Quench & Workup (Zwitterion Isolation):

-

Concentrate the reaction mixture under reduced pressure to remove methanol and excess acetaldehyde.

-

Crucial Step (Desalting): The residue contains boron salts and the product. Dissolve the residue in a minimum amount of water.

-

Load onto a cation-exchange column (e.g., Dowex 50W-X8 ,

form). -

Wash the column with distilled water (3–5 column volumes) to remove boric acid and inorganic anions.

-

Elute the product using 1M - 2M Ammonium Hydroxide (

) . -

Collect ninhydrin-positive fractions.

-

-

Final Isolation: Lyophilize (freeze-dry) the ammoniacal fractions to yield N-Ethyl-L-proline as a white/off-white hygroscopic solid.

Method B: Catalytic Hydrogenation (Green/Scale-Up Route)

For larger scales (>100g), handling STAB becomes expensive and generates large boron waste streams.

-

Setup: Autoclave or Parr Shaker.

-

Mixture: L-Proline (1 equiv) in Ethanol/Water (3:1 ratio).

-

Catalyst: 10% Pd/C (5-10 wt% loading).

-

Reagent: Acetaldehyde (1.5 equiv).

-

Conditions: Pressurize to 3–5 bar

. Stir at RT for 12 hours. -

Workup: Filter catalyst through Celite. Evaporate solvent.[5] Recrystallize from Acetone/EtOH if necessary.

Part 3: Visualization of Pathways

Diagram 1: Mechanistic Pathway (Reductive Amination)

This diagram illustrates the formation of the critical iminium intermediate and its subsequent reduction, highlighting the preservation of stereochemistry.

Caption: The reductive amination pathway proceeds via a quaternary iminium ion, which is rapidly reduced to the N-ethyl product.

Diagram 2: Decision Matrix & Process Flow

A logic flow for researchers to select the correct method and execute the workup.

Caption: Operational workflow for selecting the synthesis route based on scale and executing the critical ion-exchange purification.

Part 4: Analytical Validation & Troubleshooting

Quality Control Parameters

| Test | Expected Result | Common Failure Mode |

| 1H NMR ( | Triplet at | Missing ethyl signals (failed reaction) or complex splitting (racemization). |

| Optical Rotation | Value close to 0 indicates racemization. | |

| Mass Spec (ESI) |

Troubleshooting Guide

-

Low Conversion:

-

Cause: Acetaldehyde evaporation.

-

Fix: Use a large excess (3 equiv) or a sealed vessel. Ensure efficient cooling during addition.

-

-

Racemization Observed:

-

Cause: High temperature or basic pH during workup.

-

Fix: Keep reaction at RT. Avoid strong bases during extraction; use Ion Exchange for gentle release of the free amino acid.

-

-

Product is a Sticky Gum:

-

Cause: Hygroscopic nature of N-alkyl amino acids.

-